molecular formula C22H35N3O7S B1681790 AHR 10718 CAS No. 85053-47-0

AHR 10718

Cat. No.: B1681790
CAS No.: 85053-47-0
M. Wt: 485.6 g/mol
InChI Key: CMKAKNPPMGLPRW-BTJKTKAUSA-N
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Description

Suricainide Maleate (CAS 85053-46-9) is a pharmaceutical compound with the molecular formula C₁₄H₁₂O₃S, classified as an antiarrhythmic agent . As a maleate salt, it combines the active base molecule with maleic acid, a strategy commonly employed to enhance solubility, stability, and bioavailability in drug formulations.

Properties

CAS No.

85053-47-0

Molecular Formula

C22H35N3O7S

Molecular Weight

485.6 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;(Z)-but-2-enedioic acid

InChI

InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

CMKAKNPPMGLPRW-BTJKTKAUSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Other CAS No.

96436-73-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate
AHR 10718
AHR-10718

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of suricainide maleate involves several steps, starting with the preparation of the core structure, followed by the introduction of the maleate group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of suricainide maleate is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustments to maintain the quality and yield of the compound. Common techniques include crystallization and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Suricainide maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Suricainide maleate can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Suricainide maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Suricainide maleate is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of suricainide maleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and targets involved in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Isomers: Suricainide Maleate vs. Suprofen

A striking comparison arises with Suprofen (CAS 40828-46-4), which shares the identical molecular formula (C₁₄H₁₂O₃S) but belongs to the antiinflammatory class . This highlights the critical role of stereochemistry and functional group arrangement in determining therapeutic activity:

  • Suricainide Maleate : Likely a maleate salt with antiarrhythmic properties, targeting ion channels in cardiac tissues.
  • Suprofen: A propionic acid derivative acting as a nonsteroidal anti-inflammatory drug (NSAID), inhibiting cyclooxygenase (COX) enzymes.

Key Difference : Despite identical molecular formulas, their distinct pharmacological profiles suggest structural isomerism (e.g., positional or geometric) or divergent salt forms (maleate vs. free acid).

Table 1: Structural and Functional Comparison
Compound CAS Number Molecular Formula Therapeutic Class Key Structural Feature
Suricainide Maleate 85053-46-9 C₁₄H₁₂O₃S Antiarrhythmic Maleate salt formulation
Suprofen 40828-46-4 C₁₄H₁₂O₃S Antiinflammatory Propionic acid derivative

Maleate Salts in Pharmaceuticals

Maleate salts are widely used to improve drug properties. Comparisons with other maleate-containing drugs reveal shared formulation strategies:

(a) Chlorpheniramine Maleate (CAS not listed in evidence):
  • Use : Antihistamine.
  • Maleate Role : Enhances solubility and absorption .
(b) Neratinib Maleate :
  • Use : Anticancer agent (tyrosine kinase inhibitor).
  • Maleate Role : Stabilizes the active ingredient in tablet formulations, ensuring controlled release .

Commonality : Maleate’s carboxylic acid groups facilitate salt formation, improving water solubility and bioavailability. However, Suricainide Maleate’s antiarrhythmic mechanism distinguishes it from these analogs.

Maleate Derivatives in Industrial Chemistry

  • Dibutyl Maleate : Used in coatings, adhesives, and resin modification due to its flexibility and chemical resistance .
  • Diisooctyl Maleate: Boiling point 164°C at 10 mmHg, employed as a solvent and comonomer in polymers .

Contrast : Suricainide Maleate’s therapeutic application diverges sharply from these industrial uses, underscoring the maleate group’s adaptability across domains.

Research Findings and Implications

  • Structural Isomerism: The Suricainide-Suprofen pair demonstrates how minor structural variations (e.g., salt vs. acid form) drastically alter biological targets and clinical applications .
  • Suricainide Maleate’s efficacy as an antiarrhythmic likely stems from its base molecule’s interaction with cardiac ion channels rather than the maleate ion itself.
  • Gaps in Data : The evidence lacks detailed pharmacokinetic parameters (e.g., half-life, bioavailability) for Suricainide Maleate, necessitating further studies for a comprehensive comparison.

Biological Activity

Suricainide maleate, a compound belonging to the isoindole class, has garnered attention for its diverse biological activities, particularly in the realms of neuropharmacology and metabolic regulation. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Target Enzymes and Receptors

Suricainide maleate primarily acts as an inhibitor of key neurotransmitter transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The compound exhibits a unique capacity to modulate these transporters simultaneously, which is critical for addressing neurobehavioral disorders.

  • Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels in synaptic clefts, potentially improving mood and cognitive functions.
  • Serotonin Transporter (SERT) : Modulation can enhance serotonergic signaling, which is beneficial for mood regulation.
  • Norepinephrine Transporter (NET) : Inhibition may improve alertness and energy levels.

Suricainide maleate operates through the inhibition of diacylglycerol acyltransferase 1 (DGAT1), impacting lipid metabolism. This action is crucial for conditions related to obesity and metabolic syndrome.

Property Details
Chemical Structure Isoindole derivative
Molecular Weight 301.38 g/mol
Solubility Soluble in organic solvents; low water solubility
Bioavailability High oral bioavailability

Case Studies and Clinical Trials

  • Weight Loss and Metabolic Effects :
    • In preclinical studies involving diet-induced obese mice, oral administration of suricainide maleate at a dosage of 30 mg/kg resulted in significant weight loss and reduction in serum triglycerides. The compound improved insulin sensitivity, indicating its potential as an anti-obesity agent .
  • Neurobehavioral Disorders :
    • A study demonstrated that suricainide maleate effectively modulated neurotransmitter levels in animal models of depression and anxiety. The compound's balanced inhibition of DAT, SERT, and NET was correlated with improved behavioral outcomes .
  • Long-term Efficacy :
    • Laboratory experiments showed that suricainide maleate maintained its efficacy over extended periods, enhancing insulin-stimulated glucose uptake in adipocytes for at least three days . This sustained effect suggests potential for chronic conditions requiring long-term management.

Comparative Analysis with Similar Compounds

Suricainide maleate's unique mode of action sets it apart from other compounds targeting similar pathways:

Compound Target Activity
DGAT1IN1DGAT1Potent inhibitor but less selective than suricainide
A922500DGAT1Similar effects on triglyceride synthesis
MazindolDAT/SERT/NETEffective anorectic agent but with different profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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